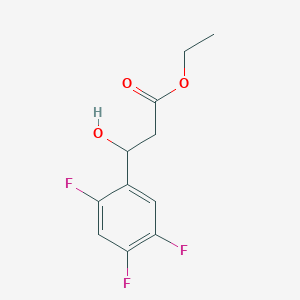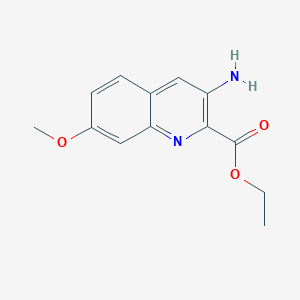
Ethyl 3-amino-7-methoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-7-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-7-methoxyquinoline-2-carboxylate typically involves the reaction of 3-amino-7-methoxyquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline or hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-7-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-7-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but lacking the ethyl ester and amino groups.
7-Methoxyquinoline: Similar to ethyl 3-amino-7-methoxyquinoline-2-carboxylate but without the amino and carboxylate groups.
3-Aminoquinoline: Lacks the methoxy and carboxylate groups but has the amino group in the same position.
Uniqueness: this compound is unique due to the presence of both the amino and methoxy groups on the quinoline ring, as well as the ethyl ester functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
ethyl 3-amino-7-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-10(14)6-8-4-5-9(17-2)7-11(8)15-12/h4-7H,3,14H2,1-2H3 |
InChI-Schlüssel |
BGBMWPHFPKLQAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


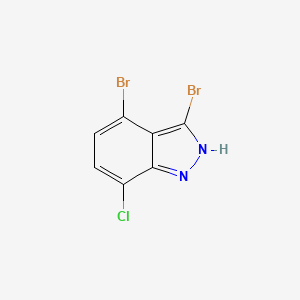
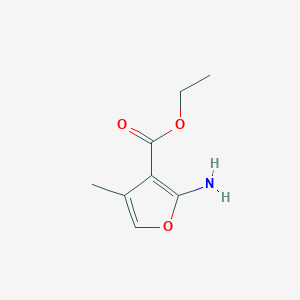
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
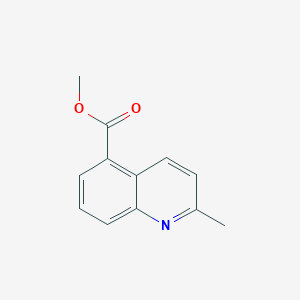
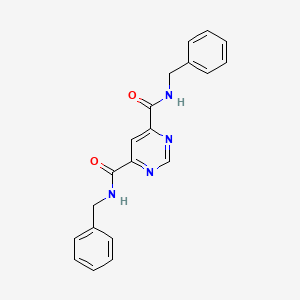
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

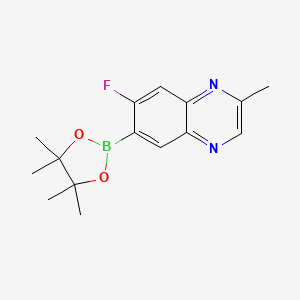
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
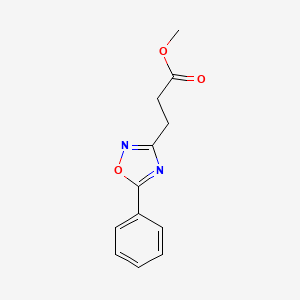
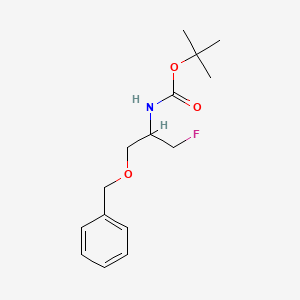
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
